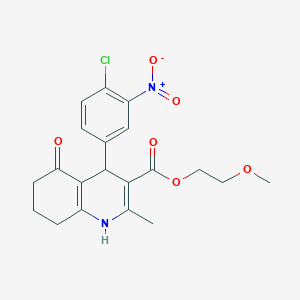
N-(3-bromo-4-fluorobenzyl)-N,1-dimethyl-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-fluorobenzyl)-N,1-dimethyl-4-piperidinamine, also known as BFBMD, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. BFBMD has been found to exhibit a wide range of biological activities, including analgesic, antidepressant, and antipsychotic effects.
Wirkmechanismus
The exact mechanism of action of N-(3-bromo-4-fluorobenzyl)-N,1-dimethyl-4-piperidinamine is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that this compound increases the levels of these neurotransmitters in the brain by blocking their reuptake, leading to increased neurotransmission.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to increased neurotransmission, which is responsible for the analgesic, antidepressant, and antipsychotic effects of this compound. This compound has also been found to have a low potential for abuse and addiction, making it a promising therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-bromo-4-fluorobenzyl)-N,1-dimethyl-4-piperidinamine is its relatively simple synthesis method, which allows for large-scale production. Additionally, this compound has been found to have a low potential for abuse and addiction, making it a safer alternative to other drugs with similar therapeutic effects. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions related to N-(3-bromo-4-fluorobenzyl)-N,1-dimethyl-4-piperidinamine that could be explored. One potential area of research is the development of more potent and selective SNDRI compounds. Additionally, the therapeutic potential of this compound for the treatment of other psychiatric disorders, such as anxiety and bipolar disorder, could be investigated. Finally, the use of this compound in combination with other drugs for the treatment of pain and psychiatric disorders could also be explored.
Conclusion
In conclusion, this compound is a synthetic compound with potential therapeutic applications. Its synthesis method is relatively simple, and it has been found to exhibit analgesic, antidepressant, and antipsychotic effects. This compound acts as an SNDRI, increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It has a low potential for abuse and addiction, making it a promising therapeutic agent. However, its relatively short half-life may limit its therapeutic potential. Future research could focus on the development of more potent and selective SNDRI compounds, the investigation of this compound for the treatment of other psychiatric disorders, and the use of this compound in combination with other drugs for the treatment of pain and psychiatric disorders.
Synthesemethoden
The synthesis of N-(3-bromo-4-fluorobenzyl)-N,1-dimethyl-4-piperidinamine involves the reaction of 3-bromo-4-fluorobenzyl chloride with N,N-dimethyl-4-piperidone in the presence of a base. The resulting intermediate is then reduced using sodium borohydride to yield this compound. The synthesis method is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4-fluorobenzyl)-N,1-dimethyl-4-piperidinamine has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic properties in animal models of pain. This compound has also been shown to have antidepressant effects in animal models of depression. Additionally, this compound has been found to have antipsychotic effects in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrFN2/c1-17-7-5-12(6-8-17)18(2)10-11-3-4-14(16)13(15)9-11/h3-4,9,12H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTRIISSVOHXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4955002.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4955010.png)
![3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4955017.png)
![N-(dicyclopropylmethyl)-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4955019.png)
![(3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone](/img/structure/B4955026.png)
![4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)furo[3,2-c]pyridine](/img/structure/B4955032.png)
![N'-{[1-(4-biphenylylmethyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B4955038.png)
![N,N-dimethyl-4-oxo-4-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)butanamide](/img/structure/B4955053.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)acetamide](/img/structure/B4955055.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(4-phenoxyphenyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4955061.png)

![2-amino-5-hydroxy-6,11-dioxo-6,11-dihydroanthra[1,2-b]furan-3-carbonitrile](/img/structure/B4955072.png)
